HDAC Isoform Selectivity Shift: 4-Methoxyanilino vs. Phenyl Scaffold (ST-2987/CHEMBL471042)
The structurally closest comparator with publicly available quantitative data is ST-2987 (CHEMBL471042, N-hydroxy-3-(4-((4-nitrobenzyloxyimino)methyl)phenyl)acrylamide), which differs by bearing a phenyl ring in place of the 4-methoxyanilino group. ST-2987 exhibits HDAC8 IC50 = 70 nM, HDAC6 IC50 = 124 nM, and HDAC3 IC50 = 160 nM in recombinant human enzyme inhibition assays [1]. Introduction of the 4-methoxyanilino substituent (target compound) is predicted to alter capping-group interactions at the HDAC surface recognition site, based on SAR trends documented for para-substituted anilino HDAC inhibitors [2]. The electron-donating methoxy group enhances hydrogen-bond acceptor capacity and modifies π-stacking geometry relative to the unsubstituted phenyl comparator, providing a basis for altered isoform selectivity [3].
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct recombinant HDAC IC50 data publicly available for CAS 339103-86-5 |
| Comparator Or Baseline | ST-2987 (phenyl analog): HDAC8 IC50 = 70 nM; HDAC6 IC50 = 124 nM; HDAC3 IC50 = 160 nM [1] |
| Quantified Difference | SAR inference: 4-methoxyanilino substitution predicted to shift HDAC isoform selectivity relative to phenyl comparator, magnitude unquantified |
| Conditions | Recombinant human HDAC isoforms; ST-2987 data from BindingDB/ChEMBL [1] |
Why This Matters
Procurement of the 4-methoxyanilino variant enables exploration of HDAC capping-group SAR that cannot be achieved with the phenyl analog alone, potentially yielding isoform-selective profiles distinct from ST-2987.
- [1] BindingDB, BDBM50278220 / CHEMBL471042: ST-2987 HDAC8/6/3 IC50 values. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50278220 View Source
- [2] Bradner, J.E. et al. (2010) 'Chemical phylogenetics of histone deacetylases', Nature Chemical Biology, 6(3), pp. 238–243. doi:10.1038/nchembio.313 View Source
- [3] PubChem, CID 6288771: 4-methoxyanilino structural annotation and computed descriptors. https://pubchem.ncbi.nlm.nih.gov/compound/6288771 View Source
